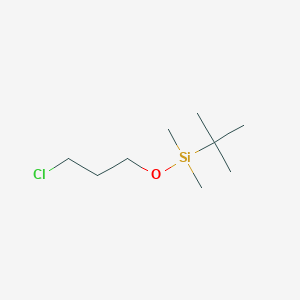

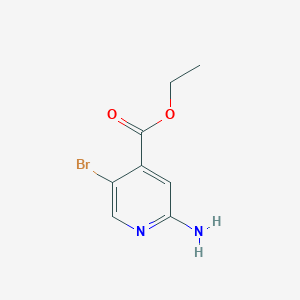

![molecular formula C8H4F3NO B035929 5-(Trifluoromethyl)benzo[d]oxazole CAS No. 1267217-46-8](/img/structure/B35929.png)

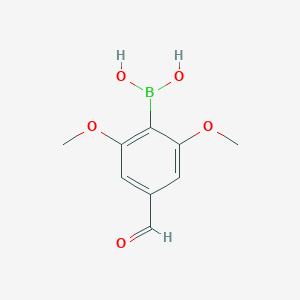

5-(Trifluoromethyl)benzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)benzo[d]oxazole is a compound that has been studied for its potential in various applications due to its unique molecular structure. This compound has been a subject of interest in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives, including those substituted with trifluoromethyl groups, typically involves a one-pot synthesis process. This process may dispense the need for ortho-disubstituted precursors and proceed via CN formation followed by CO cyclization (Tangellamudi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using single crystal X-ray diffraction studies. This method helps to unambiguously determine the structure of these compounds (Marjani, 2013).

Chemical Reactions and Properties

5-(Trifluoromethyl)benzo[d]oxazole derivatives can participate in various chemical reactions due to their active sites. For example, the reaction with n-butyllithium leads to metalation at specific positions, allowing for further functionalization (Uhlmann et al., 1997).

Physical Properties Analysis

The physical properties of 5-(Trifluoromethyl)benzo[d]oxazole derivatives are closely linked to their molecular geometry. Studies using methods like X-ray crystallography and NMR spectroscopy provide detailed insights into their physical characteristics (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 5-(Trifluoromethyl)benzo[d]oxazole derivatives, can be influenced by their molecular structure. For example, the presence of the trifluoromethyl group can affect the electron distribution within the molecule, impacting its chemical behavior (Zhu et al., 2015).

Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application Summary : Benzo[d]oxazole derivatives are members of an essential class of heterocycles that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

- Methods of Application : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

- Results or Outcomes : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

-

Scientific Field: Pharmacology

- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods of Application : Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity and antioxidant .

- Results or Outcomes : Oxazoles and its derivatives are a part of a number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Orientations Futures

The future directions in the study of 5-(Trifluoromethyl)benzo[d]oxazole and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . More research is needed to fully understand their potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKOEMQMBVZOSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617688 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)benzo[d]oxazole | |

CAS RN |

1267217-46-8 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

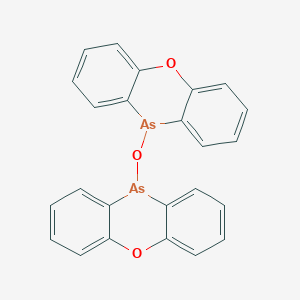

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)